(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research involving molecular interaction studies has contributed significantly to understanding the binding affinity and interaction mechanisms with the CB1 receptor, providing insights into the development of new pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Antiproliferative Activity and Structural Characterization
A novel bioactive heterocycle, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, has been evaluated for antiproliferative activity. Its structure was characterized using various techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, demonstrating the compound's potential for further pharmaceutical applications (Prasad et al., 2018).
Antimicrobial and Antioxidant Activities
Research into the synthesis and activity screening of heterocyclic compounds has led to the discovery of new molecules with significant antimicrobial and antioxidant properties. This includes the evaluation of various derivatives for their potential therapeutic applications, indicating the importance of structural diversity in drug discovery (Bassyouni et al., 2012).
Structural Analysis and Crystallography
The synthesis and structural analysis of compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have contributed to the field of crystallography. X-ray diffraction studies have provided detailed insights into the molecular and crystal structure of such compounds, facilitating the exploration of their potential applications in various scientific domains (Cao et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have excellent binding affinities to a range of proteins .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological activities .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a broad spectrum of biological properties .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-10-13(11(2)18(3)17-10)14(21)19-8-4-12(5-9-19)20-15-6-7-16-20/h6-7,12H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJIOAQWGIWED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.